molecular formula C21H22N2O4 B2468133 N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203322-97-7

N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2468133
CAS No.: 1203322-97-7
M. Wt: 366.417
InChI Key: ZWXOVRGEYVJJCR-UHFFFAOYSA-N
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Description

“N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide” is a synthetic organic compound that features a morpholine ring, a phenyl group, and an indene moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide” typically involves multiple steps:

    Formation of the Indene Moiety: This can be achieved through cyclization reactions starting from appropriate precursors.

    Attachment of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a morpholine derivative reacts with a phenyl halide.

    Coupling of the Indene and Morpholine Derivatives: This can be done through etherification or amidation reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the indene structure.

    Substitution: The phenyl ring could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

Possible uses in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could range from metabolic to signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide: derivatives with different substituents on the phenyl or indene rings.

    Other morpholine-containing compounds: with similar biological activities.

Uniqueness

The unique combination of the morpholine ring, phenyl group, and indene moiety might confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical transformations.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20-8-2-15-1-7-18(13-19(15)20)27-14-21(25)22-16-3-5-17(6-4-16)23-9-11-26-12-10-23/h1,3-7,13H,2,8-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXOVRGEYVJJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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